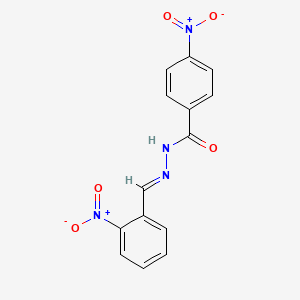![molecular formula C14H17N3O4S B5327866 ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)
ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition mechanism has been studied extensively, and this compound has been found to be a potent inhibitor of carbonic anhydrase.
In pharmacology, this compound has been used to study the effects of sulfonamides on the central nervous system. It has been found to exhibit anxiolytic and sedative properties, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders.
作用機序
The mechanism of action of ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is based on its ability to bind to specific targets in the body, such as enzymes or receptors. Once bound, this compound can either inhibit or activate the target, depending on the specific interaction. For example, this compound has been found to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. Similarly, this compound has been found to activate certain receptors in the central nervous system, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. In addition to its anticancer, anti-inflammatory, and analgesic properties, this compound has been found to have antioxidant activity, which may help protect cells from oxidative damage. It has also been found to have a neuroprotective effect, which may help prevent or slow the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate in lab experiments is its high potency and specificity. This compound has been found to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans.
将来の方向性
There are several future directions for the study of ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate. One area of research is the development of new drugs based on this compound's anticancer, anti-inflammatory, and analgesic properties. Another area of research is the study of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may lead to its eventual use as a therapeutic agent.
合成法
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can be synthesized using a multistep reaction process. The first step involves the reaction of 3-aminobenzoic acid with ethyl chloroformate, followed by the addition of 1,3-dimethyl-1H-pyrazole-4-carboxylate. The resulting compound is then treated with sodium hydride and sulfonyl chloride to obtain this compound. This synthesis method has been optimized to achieve a high yield of this compound with minimal impurities.
特性
IUPAC Name |
ethyl 3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-6-5-7-12(8-11)16-22(19,20)13-9-17(3)15-10(13)2/h5-9,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOADUEZZDKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1S)-1-(hydroxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5327790.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5327795.png)

![3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5327803.png)
![N,2,4-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5327811.png)
![N-[3-(2-furoylamino)propyl]isonicotinamide](/img/structure/B5327816.png)
![4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)


![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)